molecular formula C19H20N8 B6474867 3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile CAS No. 2640830-34-6

3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile

Cat. No.: B6474867
CAS No.: 2640830-34-6
M. Wt: 360.4 g/mol
InChI Key: QIBSUYJSBFFFFK-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazole ring, a pyrimidine ring, a piperazine ring, and a nitrile group. The pyrazole ring is a five-membered ring with two nitrogen atoms. It is known to impart biological activity and is found in various biologically active compounds . The pyrimidine ring is a six-membered ring with two nitrogen atoms and is a fundamental structure in nucleic acids. The piperazine ring is a six-membered ring with two nitrogen atoms and is often found in pharmaceuticals due to its ability to improve solubility and bioavailability. The nitrile group (-C≡N) is a polar functional group that can participate in various chemical reactions.


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon atoms. The presence of multiple nitrogen atoms could potentially allow for the formation of hydrogen bonds, which could impact the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups it contains. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid. The pyrazole and pyrimidine rings could potentially participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make the compound soluble in polar solvents .

Mechanism of Action

Mode of Action

Based on its chemical structure, it is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is difficult to predict the biochemical pathways it may affect. Given its structural similarity to other pyrazole derivatives, it may influence pathways involving pyrazole-sensitive enzymes or receptors .

Pharmacokinetics

The ADME properties of this compound are currently unknown. Factors such as its lipophilicity, molecular size, and the presence of functional groups will influence its absorption, distribution, metabolism, and excretion. These properties will ultimately impact the compound’s bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects will depend on the compound’s primary targets and the biochemical pathways it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s activity may be affected by the pH of its environment due to the presence of ionizable groups in its structure .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. It could potentially be explored for use in pharmaceuticals, agrochemicals, or materials science .

Properties

IUPAC Name

3-[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N8/c1-14-9-15(2)27(24-14)19-10-18(22-13-23-19)26-7-5-25(6-8-26)17-12-21-4-3-16(17)11-20/h3-4,9-10,12-13H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBSUYJSBFFFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C4=C(C=CN=C4)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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